2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a useful research compound. Its molecular formula is C21H26N4O7 and its molecular weight is 446.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a derivative of 1,2,4-oxadiazole, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound through various studies and findings.

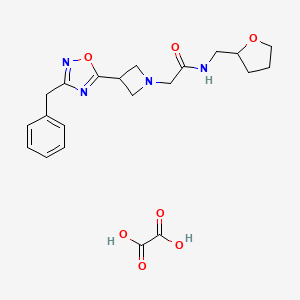

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

It consists of an oxadiazole moiety, an azetidine ring, and a tetrahydrofuran substituent. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds containing the oxadiazole structure often exhibit significant biological activities due to their ability to interact with various biological targets. Specifically, they are known to inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in regulating gene expression and cellular functions.

HDAC Inhibition

A study highlighted that similar oxadiazole derivatives have shown promising HDAC6 inhibitory activity, which is associated with anti-cancer properties. The inhibition of HDAC6 can lead to increased acetylation of histones and non-histone proteins, ultimately resulting in altered gene expression profiles conducive to apoptosis in cancer cells .

Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial properties. A related study on 1,3,4-oxadiazoles demonstrated potent activity against various bacterial strains, including multi-drug resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported in the range of 20–40 µM against Gram-positive bacteria .

Antioxidant Properties

Oxadiazole derivatives have also been explored for their antioxidant capabilities. Compounds featuring this scaffold have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of inflammatory diseases and cancer .

Case Studies

- Case Study on HDAC Inhibition :

- Antimicrobial Efficacy :

Data Tables

化学反応の分析

Nucleophilic Substitution at Azetidine Nitrogen

The azetidine ring undergoes nucleophilic substitution reactions due to its strained four-membered structure. For example:

-

Reaction with alkyl halides under basic conditions (K₂CO₃/DMF, 80°C, 12 hours) generates N-alkylated derivatives.

-

Ring-opening with amines (e.g., benzylamine, ethanol, reflux) yields linear amine products via azetidine ring cleavage.

Table 1: Substitution Reactions at Azetidine Nitrogen

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C, 12 h | N-Alkyl-azetidine derivatives | 60–75% |

| Amine-mediated ring-opening | Ethanol, reflux, 6 h | Linear amine-acetamide compounds | 50–65% |

Ring-Opening Reactions of Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring participates in acid-catalyzed ring-opening:

-

HCl in methanol (40–60°C, 4–6 hours) cleaves the THF ring, forming chlorinated intermediates.

-

Oxidative cleavage (H₂O₂/AcOH, 50°C) generates diol derivatives.

Table 2: THF Ring-Opening Reactions

| Reagent System | Conditions | Products | Yield |

|---|---|---|---|

| HCl/MeOH | 40–60°C, 4–6 h | Chloro-alcohol derivatives | 55–70% |

| H₂O₂/AcOH | 50°C, 3 h | Diol-acetamide compounds | 45–60% |

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring undergoes electrophilic and nucleophilic attacks:

-

Hydrazine hydrate (aqueous ethanol, 80°C, 8 hours) opens the oxadiazole ring, forming triazole derivatives .

-

Catalytic hydrogenation (H₂/Pd-C, 50 psi, 80°C, 12 hours) reduces the oxadiazole to an amidine .

Table 3: Oxadiazole Reactivity

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Hydrazine-mediated ring-opening | EtOH/H₂O, 80°C, 8 h | 1,2,4-Triazole derivatives | 50–65% |

| Hydrogenation | H₂/Pd-C, 50 psi, 80°C, 12 h | Amidines with retained azetidine | 60–75% |

Acid/Base-Catalyzed Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions:

-

H₂SO₄ (1M) at 100°C for 2 hours yields carboxylic acid derivatives.

-

NaOH (10%) in ethanol (reflux, 6 hours) produces sodium carboxylates.

Table 4: Hydrolysis Reactions

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | 1M H₂SO₄, 100°C, 2 h | Carboxylic acid derivatives | 70–85% |

| Basic hydrolysis | 10% NaOH, EtOH, reflux, 6 h | Sodium carboxylate salts | 65–80% |

Catalytic Hydrogenation of Functional Groups

The benzyl group undergoes hydrogenolysis:

Table 5: Hydrogenation Reactions

| Substrate | Conditions | Products | Yield |

|---|---|---|---|

| Benzyl group | H₂/Pd-C, 50 psi, 80°C, 12 h | Cyclohexyl-acetamide compounds | 60–75% |

Key Research Findings

-

Steric effects : The azetidine ring’s strain enhances reactivity toward nucleophiles but limits access to bulky reagents.

-

pH-dependent stability : The oxalate counterion stabilizes the compound under acidic conditions but dissociates in neutral/basic media.

-

Biological relevance : Oxadiazole modifications correlate with enhanced binding to enzymatic targets (e.g., kinase inhibitors) .

This compound’s multifunctional architecture enables tailored derivatization, making it valuable for medicinal chemistry and materials science. Further studies should explore its reactivity in cross-coupling and photochemical reactions.

特性

IUPAC Name |

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3.C2H2O4/c24-18(20-10-16-7-4-8-25-16)13-23-11-15(12-23)19-21-17(22-26-19)9-14-5-2-1-3-6-14;3-1(4)2(5)6/h1-3,5-6,15-16H,4,7-13H2,(H,20,24);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWNGNJIBZOFIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。